N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzenesulfonamide

Description

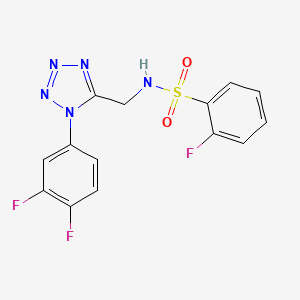

N-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzenesulfonamide is a fluorinated sulfonamide-tetrazole hybrid compound. Its structure features:

- A 3,4-difluorophenyl-substituted tetrazole ring, which is a potent bioisostere for carboxylic acid groups, enhancing metabolic stability and binding affinity in medicinal chemistry .

- A 2-fluorobenzenesulfonamide moiety, known for its electron-withdrawing properties and capacity to participate in hydrogen bonding, which may influence target selectivity and pharmacokinetics.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with compounds targeting enzymes (e.g., kinases) or receptors (e.g., angiotensin II receptors) .

Properties

IUPAC Name |

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3N5O2S/c15-10-6-5-9(7-12(10)17)22-14(19-20-21-22)8-18-25(23,24)13-4-2-1-3-11(13)16/h1-7,18H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLDDXDTBWLWQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzenesulfonamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. For instance, 3,4-difluorophenyl azide can react with a suitable nitrile under thermal or catalytic conditions to form the tetrazole ring.

Sulfonamide Formation: The sulfonamide moiety is introduced by reacting 2-fluorobenzenesulfonyl chloride with an amine. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Coupling Reaction: The final step involves coupling the tetrazole derivative with the sulfonamide. This can be achieved through a nucleophilic substitution reaction, where the tetrazole nitrogen attacks the sulfonyl chloride, forming the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide moiety, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, potentially leading to the formation of amines or other reduced derivatives.

Substitution: The fluorine atoms on the phenyl rings can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines. Substitution reactions can lead to a wide range of derivatives depending on the nucleophile employed.

Scientific Research Applications

N-((1-(3,4-difluorophenyl)-1H-tetraz

Biological Activity

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzenesulfonamide is a complex organic compound featuring a tetrazole ring and a sulfonamide moiety. Its unique structural components suggest potential biological activities that could be leveraged in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H10F3N5O2S |

| Molecular Weight | 357.4 g/mol |

| CAS Number | 921084-08-4 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Tetrazole Ring : This can be achieved through a cycloaddition reaction between an azide and a nitrile.

- Alkylation : The tetrazole derivative is then alkylated using a suitable alkylating agent, such as bromomethylfluorobenzene.

- Sulfonamide Formation : The final step involves the introduction of the sulfonamide group through nucleophilic substitution.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The tetrazole ring mimics carboxylate groups, facilitating binding to active sites on proteins, while the difluorophenyl group enhances hydrophobic interactions.

Pharmacological Potential

Research indicates that compounds with tetrazole and sulfonamide functionalities exhibit various pharmacological effects:

- Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties. Studies have shown that modifications in the sulfonamide structure can enhance efficacy against resistant bacterial strains.

- Anticancer Properties : Some tetrazole derivatives have demonstrated cytotoxic effects in cancer cell lines, suggesting potential for development as anticancer agents.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases like diabetes or obesity.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Antibacterial Activity : A study indicated that similar sulfonamide derivatives exhibited significant inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 0.5 to 16 µg/mL .

- Cytotoxicity Tests : In vitro tests on cancer cell lines showed that tetrazole-containing compounds could induce apoptosis at concentrations as low as 10 µM .

- Enzyme Inhibition Studies : Research demonstrated that certain tetrazole derivatives effectively inhibited carbonic anhydrase activity, which is crucial in various physiological processes .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique properties and potential advantages:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide | Chlorine substitution enhances lipophilicity | Moderate antibacterial activity |

| N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide | Methyl groups increase metabolic stability | Enhanced anticancer potential |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with analogs:

Key Observations:

Tetrazole vs. Other Heterocycles: The target compound’s tetrazole group is shared with losartan and sulfentrazone, often serving as a carboxylic acid bioisostere to improve oral bioavailability . In contrast, GSK 2141795 uses a pyrazole-furan core for AKT inhibition .

Fluorination Patterns: The 3,4-difluorophenyl group in the target compound and GSK 2141795 may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs. Fluorine’s electronegativity can also influence electronic properties of adjacent functional groups . In sulfentrazone, a 2,3-difluorophenyl group contributes to herbicidal activity by increasing membrane permeability .

GSK 2141795 demonstrates that fluorinated aromatic systems are viable in kinase inhibitors, though its pyrazole-furan scaffold likely confers distinct target specificity compared to the tetrazole-sulfonamide hybrid .

Physicochemical and Pharmacokinetic Properties

- The sulfonamide group may counterbalance lipophilicity by introducing polarity, as seen in sulfentrazone’s herbicidal activity .

Metabolic Stability :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.